molecular formula C10H10O3 B1347247 Methyl 2-acetylbenzoate CAS No. 1077-79-8

Methyl 2-acetylbenzoate

Cat. No.: B1347247
CAS No.: 1077-79-8
M. Wt: 178.18 g/mol
InChI Key: UFOAYTOVTNNRKJ-UHFFFAOYSA-N
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Description

Methyl 2-acetylbenzoate (CAS 1077-79-8) is a high-purity organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . This versatile chemical building block is characterized by a benzene ring substituted with both a methyl ester (-C(=O)OC) and an acetyl group (-C(=O)C) at the ortho position, a structure represented by the SMILES notation O=C(OC)C1=CC=CC=C1C(C)=O . As a key research intermediate, this compound is extensively utilized in the synthesis of structurally diverse compounds for various industries . In pharmaceutical research, it serves as a crucial starting material for the construction of heterocyclic compounds, which are essential scaffolds in drug discovery and development . In the fragrance and flavor industry, its inherent aromatic nature and pleasant, grape-like odor make it a valuable precursor for creating unique scent profiles . Furthermore, its reactivity is exploited in agrochemical research to develop new insecticides and herbicides, offering potential solutions for crop protection with a focus on minimizing environmental impact . The compound typically presents as a solid that should be stored sealed in a dry environment at room temperature to maintain stability . Handling and Safety: This product is strictly for professional, research-scale manufacturing and is not intended for diagnostic, therapeutic, or consumer use . It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should wear suitable protective clothing, gloves, eye protection, and use engineering controls such as a chemical fume hood during handling . Note: All products are for research use only and are not intended for human or animal use .

Properties

IUPAC Name

methyl 2-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOAYTOVTNNRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324435
Record name Methyl 2-acetylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-79-8
Record name 1077-79-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 2-Acetylbenzoic Acid

The most common and well-documented method for preparing this compound involves the esterification of 2-acetylbenzoic acid with methylating agents under reflux conditions.

Procedure:

  • Starting Material: 2-acetylbenzoic acid
  • Reagents: Dimethyl sulfate or methanol with acid catalyst (e.g., sulfuric acid)
  • Solvent: Acetone or methanol
  • Conditions: Reflux for 3 hours
  • Workup: Cooling, filtration, neutralization, extraction, and distillation under reduced pressure to isolate the ester as a light yellow oil

Example from literature:
A mixture of 2-acetylbenzoic acid (100 g, 0.61 mol), dimethyl sulfate (92 g, 0.73 mol), and potassium carbonate (50 g, 0.37 mol) was refluxed in acetone for 3 hours. After cooling and filtration, the filtrate was distilled under reduced pressure to yield this compound with 77% yield and 97.6% purity by gas chromatography.

Step Reagents/Conditions Outcome
1 2-acetylbenzoic acid + dimethyl sulfate + K2CO3 in acetone Reflux 3 h
2 Cooling and filtration Removal of solids
3 Distillation under reduced pressure Isolation of this compound (77% yield)

Alternative Esterification via Acid-Catalyzed Reaction

Another approach involves direct acid-catalyzed esterification of 2-acetylbenzoic acid with methanol in the presence of sulfuric acid.

  • Reagents: 2-acetylbenzoic acid, methanol, sulfuric acid
  • Conditions: Reflux for 3 hours
  • Workup: Neutralization with sodium bicarbonate, extraction, drying, and purification by distillation or recrystallization

This method is classical and widely used for ester synthesis but may require careful control of reaction conditions to avoid side reactions.

Research Findings and Analytical Data

  • Yield: Typically ranges from 68% to 85% depending on the method and scale.
  • Purity: Gas chromatography purity often exceeds 95%, with distillation under reduced pressure used for purification.
  • Physical State: Light yellow oil or crystals depending on purity and preparation method.
  • Spectroscopic Data:
    • IR: Characteristic ester carbonyl peaks around 1685 cm⁻¹
    • NMR: Signals consistent with aromatic protons, methyl ester, and acetyl groups
    • MS: Molecular ion peak at m/z 179 (MH⁺).

Preparation Data Table Summary

Preparation Method Starting Material Reagents/Conditions Yield (%) Purity (%) Notes
Esterification with dimethyl sulfate 2-acetylbenzoic acid Dimethyl sulfate, K2CO3, acetone, reflux 3 h 77 97.6 Distillation under reduced pressure
Acid-catalyzed esterification 2-acetylbenzoic acid Methanol, H2SO4, reflux 3 h 68-75 >95 Neutralization and extraction required
Multi-step synthesis from phthalic anhydride Phthalic anhydride + malonic acid Pyridine reflux, then esterification 68-80 >95 Useful when starting acid unavailable

Practical Considerations

  • Solvent Choice: Acetone is preferred for dimethyl sulfate esterification due to solubility and reaction efficiency. Methanol is used in acid-catalyzed esterification.
  • Temperature Control: Reflux temperature (~80°C) is critical for reaction completion without decomposition.
  • Purification: Distillation under reduced pressure is effective for isolating pure this compound. Recrystallization may be used if solid form is desired.
  • Safety: Dimethyl sulfate is highly toxic and carcinogenic; proper handling and protective equipment are mandatory.

Scientific Research Applications

Methyl 2-acetylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 2-acetylbenzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Acetylbenzoate

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Reactivity in cross-aldol reactions is analogous but may require adjusted conditions due to the bulkier ester group. Applications overlap with methyl 2-acetylbenzoate, but its use in industry is less documented .

Methyl 2-Methoxybenzoate

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Key Differences :
    • Replaces the acetyl group with a methoxy (-OCH₃) group, which is electron-donating. This drastically reduces reactivity in condensation reactions but enhances stability.
    • Primarily used in flavorings and fragrances due to its less reactive nature .

Methyl 2-Bromomethyl Benzoate

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Key Differences :
    • The bromomethyl substituent acts as a leaving group, making this compound a key intermediate in nucleophilic substitution reactions.
    • Unlike this compound, it lacks a ketone for condensation but is valuable in synthesizing functionalized aromatics .

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.20 g/mol
  • Applications focus on pharmaceuticals, leveraging its dual functional groups for targeted biological activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Functional Groups Key Reactivity Applications
This compound C₁₀H₁₀O₃ 178.18 Ester, Ketone Aldol condensation, lactonization Pharmaceuticals, Fragrances
Ethyl 2-acetylbenzoate C₁₁H₁₂O₃ 192.21 Ester, Ketone Similar to methyl derivative Research intermediate
Methyl 2-methoxybenzoate C₉H₁₀O₃ 166.17 Ester, Methoxy Electrophilic substitution Fragrances, Flavorings
Methyl 2-bromomethyl benzoate C₉H₉BrO₂ 229.07 Ester, Bromomethyl Nucleophilic substitution Synthetic intermediate

Table 2: Reaction Conditions and Yields (Selected Examples)

Reaction Base Solvent Temperature Yield Reference
This compound + dimethyl malonate KOH Acetonitrile 50°C 75–90%
Potassium 2-acetylbenzoate synthesis Methanol RT >95%

Biological Activity

Methyl 2-acetylbenzoate, also known as methyl anthranilate, is an aromatic compound with significant biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article explores its biological activity through detailed research findings, case studies, and data tables.

This compound is synthesized from 2-acetylbenzoic acid and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically yields a high purity product that can be utilized in further synthetic applications. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of this compound compared to other compounds against Bel-7402 (human liver cancer) and HT-1080 (human fibrosarcoma) cell lines:

CompoundIC50 (μM) - Bel-7402IC50 (μM) - HT-1080
This compound32.425.4
Cisplatin73.363.3
Compound 1230.125.8
Compound 13244.0169.9

These results indicate that this compound has a lower IC50 compared to cisplatin, suggesting a strong potential for development as an anticancer agent .

Enzymatic Hydrolysis and Microbial Activity

Research has also highlighted the microbial degradation of methyl esters, including this compound, by certain bacterial strains such as Burkholderia cepacia. This strain can utilize methyl benzoate as its sole carbon source, demonstrating the compound's biodegradability and potential environmental applications. The enzymatic activity of B. cepacia on various methyl esters is summarized below:

Methyl EsterConcentration (mM)Activity (U/mg protein)
Methyl benzoate0.720.12
Methyl 4-chlorobenzoate0.440.20
Methyl thiophene-2-carboxylate0.730.05
Methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate0.140.005

This data illustrates the capacity of B. cepacia to hydrolyze various methyl esters effectively, indicating the ecological importance of methyl esters in microbial metabolism .

Pharmacological Studies

In addition to its anticancer properties, this compound has been investigated for its pharmacological effects beyond cancer treatment. Studies have shown that it can act as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug discovery . Its reactivity allows for the introduction of different functional groups, enhancing its utility in designing new therapeutic agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated the effect of this compound on liver and fibrosarcoma cancer cell lines, demonstrating significant cytotoxicity and potential for further development.
  • Microbial Degradation : Research on Burkholderia cepacia showed that this bacterium could effectively degrade methyl benzoate and other related compounds, highlighting its role in bioremediation efforts.
  • Pharmacological Applications : Investigations into its use as a precursor for pharmaceuticals have shown promise in developing new drugs with enhanced efficacy against various diseases.

Q & A

Q. What are the recommended laboratory synthesis methods for Methyl 2-acetylbenzoate?

Methodological Answer: this compound can be synthesized via esterification of 2-acetylbenzoic acid with methanol. Key steps include:

  • Catalyst Selection : Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is typically used to protonate the carbonyl oxygen, enhancing electrophilicity .
  • Reaction Conditions : Reflux under anhydrous conditions (60–80°C for 4–6 hours) to drive the equilibrium toward ester formation.
  • Purification : Post-reaction neutralization with sodium bicarbonate, followed by liquid-liquid extraction (ethyl acetate/water) and distillation under reduced pressure to isolate the ester.
  • Validation : Confirm purity via thin-layer chromatography (TLC) or HPLC, comparing Rf values with standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), acetyl methyl group (δ 2.6 ppm), and methoxy group (δ 3.9 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (ester C=O at ~168 ppm, acetyl C=O at ~200 ppm) .
  • IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and acetyl C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀O₃ at m/z 178.26) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the catalytic conditions for this compound synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Vary catalyst type (H₂SO₄ vs. H₃PO₄), concentration (1–5 mol%), and temperature (50–90°C) to assess yield via response surface methodology .
  • Kinetic Monitoring : Use in-situ FTIR or GC to track reaction progress and identify rate-limiting steps.
  • Alternative Catalysts : Explore ionic liquids (e.g., [BMIM][HSO₄]) for recyclability and reduced waste .
  • Statistical Analysis : Apply ANOVA to determine significant factors affecting yield (>90% purity target) .

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

  • Mechanistic Probes :
    • Isotopic Labeling : Use ¹⁸O-labeled methanol to trace esterification pathways (e.g., nucleophilic acyl substitution vs. SN2 mechanisms) .
    • Computational Modeling : Employ density functional theory (DFT) to compare activation energies of proposed transition states (e.g., Gaussian or ORCA software) .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (solvent, humidity) to isolate variables.
  • Cross-Validation : Correlate experimental data with theoretical predictions (e.g., NIST Chemistry WebBook for thermodynamic properties) .

Q. How does the steric and electronic environment of this compound influence its reactivity?

Methodological Answer:

  • Steric Effects : The ortho-acetyl group creates steric hindrance, reducing nucleophilic attack at the ester carbonyl. Compare reactivity with para-substituted analogs .
  • Electronic Effects : Electron-withdrawing acetyl group increases electrophilicity of the ester carbonyl, enhancing susceptibility to hydrolysis.
  • Solvent Studies : Test reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess solvation effects on transition states .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <10 ppm).
  • Spill Management : Neutralize acid residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .
  • Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste handlers .

Q. How can computational tools predict this compound’s stability under varying conditions?

Methodological Answer:

  • Degradation Pathways : Simulate hydrolysis kinetics using software like ACD/Percepta to predict half-lives at different pH levels .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) coupled with DFT calculations to identify decomposition temperatures .
  • Solubility Prediction : Use Hansen solubility parameters to optimize solvent systems for long-term storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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